1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-
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Overview
Description
1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine derivatives typically involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolo[4,3-b]pyridazine core . The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve similar cyclization reactions with optimized conditions for higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-b]pyridazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in ethanol.
Major Products
The major products formed from these reactions include various substituted triazolo[4,3-b]pyridazine derivatives with different functional groups, enhancing their biological activity and specificity .
Scientific Research Applications
1,2,4-Triazolo[4,3-b]pyridazine derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential as enzyme inhibitors, particularly kinases.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-b]pyridazine derivatives involves the inhibition of specific kinases, such as c-Met kinase. These compounds bind to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Similar structure but different biological activity.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material properties.
3-Ethynylimidazo[1,2-b]pyridazine: Another heterocyclic compound with distinct applications.
Uniqueness
1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)- stands out due to its potent kinase inhibition and anticancer properties. Its unique structure allows for specific interactions with kinase active sites, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
596824-23-6 |
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Molecular Formula |
C17H19N5O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H19N5O/c1-23-14-7-5-6-13(12-14)17-19-18-15-8-9-16(20-22(15)17)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11H2,1H3 |
InChI Key |
LNWZYGXSVPIBKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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